Comprehensive Technical Guide on 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Synthesis, Properties, and Applications
Comprehensive Technical Guide on 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Synthesis, Properties, and Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, chemoselective synthetic methodologies, and pharmacological applications.
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, highly functionalized halogenated benzonitriles serve as critical linchpins for the construction of complex Active Pharmaceutical Ingredients (APIs). 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a specialized, trifunctional building block featuring a cyano group (hydrogen bond acceptor), a bromine atom (cross-coupling handle), and a dimethylaminopiperidine moiety (solubility enhancer and basic pharmacophore).
The CAS Registry Nuance
As a highly specific intermediate often synthesized in situ or kept within proprietary pharmaceutical libraries, a universal, publicly indexed Chemical Abstracts Service (CAS) number for this exact regiochemical isomer is not widely cataloged. However, its structural isomers and closely related analogs are well-documented and commercially available. For instance, the isomeric 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is registered under CAS 1260891-15-3[1], and 2-bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile is registered under CAS 1779125-01-7[2]. The synthetic logic applied to these analogs directly translates to the 2-bromo-5-substituted target.
Physicochemical Profiling
Understanding the quantitative properties of this intermediate is essential for predicting its behavior in both synthetic environments (e.g., solubility in organic solvents) and biological systems (e.g., ADME properties).
Table 1: Predicted Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₄H₁₈BrN₃ | Defines the exact mass for mass spectrometry validation. |
| Molecular Weight | 308.22 g/mol | Favorable for Lipinski's Rule of 5 (leaves ~190 Da for downstream coupling). |
| Exact Mass [M+H]⁺ | 308.076 (³⁹K) / 310.074 | Critical for LC-MS monitoring during synthesis. |
| Topological Polar Surface Area (tPSA) | 27.0 Ų | Excellent membrane permeability; ideal for CNS-targeted therapeutics. |
| LogP (predicted) | ~3.2 | Balances lipophilicity for target binding with aqueous solubility. |
| pKa (Dimethylamino group) | ~9.5 | Ensures the molecule is protonated at physiological pH, enabling salt formation (e.g., HCl or mesylate salts) to improve bioavailability. |
Synthetic Methodology: Chemoselective Buchwald-Hartwig Amination
The Causality of Precursor Selection
A novice approach might attempt a Nucleophilic Aromatic Substitution (SNAr) using a dihalogenated precursor like 2-bromo-5-fluorobenzonitrile (CAS 57381-39-2)[3]. However, this is chemically flawed. The strongly electron-withdrawing cyano group activates the ortho and para positions for SNAr. Because the fluorine at position 5 is meta to the cyano group, it remains unactivated. Instead, the amine would attack the ortho-bromine, leading to the incorrect regiochemistry.
The Expert Solution: To achieve precise substitution at the 5-position while preserving the 2-bromine for downstream applications, we must exploit the bond dissociation energy differences between halogens using Palladium-catalyzed cross-coupling. By utilizing 2-bromo-5-iodobenzonitrile and commercially available 4-(dimethylamino)piperidine (CAS 50533-97-6)[4], we can leverage the weaker C-I bond (~213 kJ/mol) over the C-Br bond (~280 kJ/mol).
Optimized Reaction Parameters
Table 2: Chemoselective Coupling Conditions
| Reagent / Parameter | Selection | Mechanistic Rationale |
| Electrophile | 2-Bromo-5-iodobenzonitrile | Ensures exclusive oxidative addition of Pd(0) into the C-I bond. |
| Nucleophile | 4-(Dimethylamino)piperidine | Secondary amine that acts as the nucleophile. |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Robust Pd(0) source to initiate the catalytic cycle. |
| Ligand | Xantphos (5.0 mol%) | Wide bite angle promotes rapid reductive elimination, preventing off-target C-Br activation. |
| Base | Cs₂CO₃ (1.5 eq) | Mild inorganic base; deprotonates the amine without hydrolyzing the sensitive cyano group. |
| Solvent & Temp | 1,4-Dioxane, 70 °C | Lower temperature (70 °C vs standard 100 °C) is critical to maintain chemoselectivity for the C-I bond. |
Step-by-Step Self-Validating Protocol
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-5-iodobenzonitrile (1.0 eq), 4-(dimethylamino)piperidine (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).
-
Solvation: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration relative to the electrophile).
-
Reaction: Heat the mixture to exactly 70 °C with vigorous stirring for 4 hours.
-
Validation Check (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success: Disappearance of the starting material (m/z ~307.9) and emergence of the product peak at m/z 308.1 [M+H]⁺.
-
Troubleshooting: If starting material persists, do not increase temperature (which risks C-Br cleavage). Instead, add an additional 0.01 eq of Pd₂(dba)₃.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH gradient, 100:0 to 90:10 with 1% Et₃N to prevent amine streaking) to yield the pure target compound.
Figure 1: Chemoselective Buchwald-Hartwig amination exploiting C-I vs. C-Br bond dissociation energies.
Applications in Drug Discovery
The strategic placement of the three functional groups on this benzene ring makes it a highly prized intermediate in medicinal chemistry.
-
The Bromine Handle (Position 2): The preserved C-Br bond is primed for downstream Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids. This allows chemists to rapidly build extended biaryl scaffolds, which are ubiquitous in modern kinase inhibitors.
-
The Cyano Group (Position 1): Nitriles are excellent hydrogen bond acceptors. Furthermore, they exhibit strong electron-withdrawing properties that can induce intramolecular charge transfer (ICT) across the conjugated system, a phenomenon heavily studied in simpler analogs like 4-(dimethylamino)benzonitrile (CAS 1197-19-9). In a biological pocket, the cyano group often interacts with backbone amides in the hinge region of kinases.
-
The Dimethylaminopiperidine Moiety (Position 5): This group serves a dual purpose. Structurally, it projects into solvent-exposed regions of a target protein, enhancing the aqueous solubility of the final drug. Pharmacologically, the basic tertiary amine (pKa ~9.5) can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within G-Protein Coupled Receptors (GPCRs) or kinase active sites.
Figure 2: Integration of the intermediate into an API and its subsequent pharmacological roles.
References
-
BLDpharm. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS 1260891-15-3). Retrieved from 1
-
Matrix Scientific. 2-Bromo-4-(4-(dimethylamino)-piperidin-1-yl)benzonitrile (CAS 1779125-01-7). Retrieved from2
-
TCI Chemicals. 2-Bromo-5-fluorobenzonitrile (CAS 57381-39-2). Retrieved from 3
-
Thermo Fisher Scientific. 4-(Dimethylamino)piperidine (CAS 50533-97-6). Retrieved from4
-
Sigma-Aldrich. 4-(Dimethylamino)benzonitrile (CAS 1197-19-9). Retrieved from
Sources
- 1. 1777393-19-7|5-Bromo-2-(2-methylpiperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 1779125-01-7 Cas No. | 2-Bromo-4-(4-(dimethylamino)-piperidin-1-yl)benzonitrile | Matrix Scientific [matrixscientific.com]
- 3. 2-Bromo-5-fluorobenzonitrile | 57381-39-2 | TCI AMERICA [tcichemicals.com]
- 4. 4-(Dimethylamino)piperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
